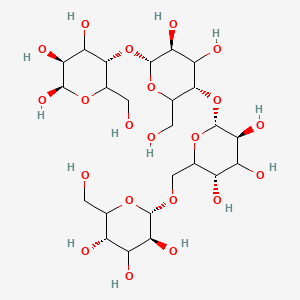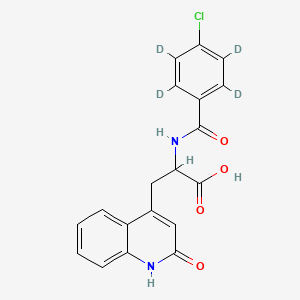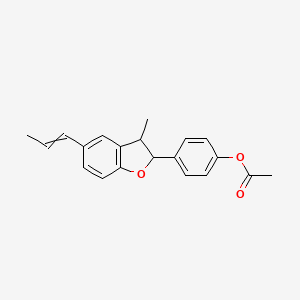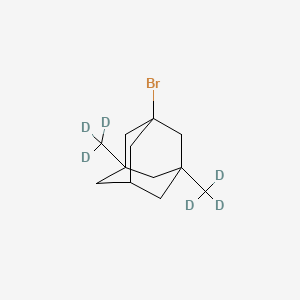
Salicylic Acid-d4
Overview
Description
Salicylic Acid-d4, also known as 2-Hydroxybenzoic Acid-d4, is a deuterated form of salicylic acid. It is a stable isotope-labeled compound where four hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of salicylic acid .
Mechanism of Action
Mode of Action
Salicylic acid executes its many functions through intricate regulation at multiple steps. Its perception occurs through multiple cellular targets, including metabolic enzymes, redox regulators, transcription cofactors, and, most recently, an RNA-binding protein . Moreover, SA orchestrates a complex series of post-translational modifications of downstream signaling components and promotes the formation of biomolecular condensates that function as cellular signaling hubs .
Biochemical Pathways
Salicylic acid and its derivatives (collectively called salicylates) are synthesized from chorismate (derived from the shikimate pathway) . Two SA biosynthetic pathways have been elucidated in plants, namely, the isochorismate (IC) and the phenylalanine ammonia-lyase (PAL) pathways . In a reversible reaction, free hydroxyl (•OH) radicals were scavenged by SA to form two products dihydroxybenzoic acid (DHBA): 2,3-DHBA and 2,5-DHBA (gentisic acid) in the absence of any enzyme .
Pharmacokinetics
The serum half-life of salicylic acid is dose-dependent; thus, the larger the dose employed, the longer it will take to reach steady-state . The rate of formation of salicyl phenolic glucuronide and salicyluric acid are easily saturated at low salicylic acid concentrations and their formation is described by Michaelis-Menten kinetics . The other metabolic products follow first-order kinetics .
Result of Action
Salicylic acid plays crucial roles in regulating cell division and cell expansion, the key processes that determine the final stature of a plant . It also impacts wider cellular functions through crosstalk with other plant hormones . PTI induces diverse cell signaling events, including the production of reactive oxygen species (ROS) and biosynthesis of SA, as well as other defense hormones .
Action Environment
Climate change, driven by human activities and natural processes, has led to critical alterations in varying patterns during cropping seasons and is a vital threat to global food security . These abiotic stresses include extreme temperatures, drought, and salinity, which expose agricultural fields to more vulnerable conditions and lead to substantial crop yield and quality losses . Plant hormones, especially salicylic acid (SA), have crucial roles for plant resiliency under unfavorable environments .
Biochemical Analysis
Biochemical Properties
Salicylic Acid-d4 interacts with various enzymes, proteins, and other biomolecules. It is synthesized from chorismate, which is derived from the shikimate pathway . This compound plays a crucial role in biochemical reactions, particularly in the regulation of plant growth, environmental stress, and defense responses against pathogens .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound reduces IFN-γ- and TNF-α-induced increases in NOS2 expression in primary rat cardiac fibroblasts . It also decreases urine prostaglandin E2 levels in dogs when administered at a dose of 40 mg/kg .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is synthesized from chorismate, which is derived from the shikimate pathway . The conversion of chorismate to isochorismate, a common precursor for synthesizing this compound, involves the biosynthetic enzyme isochorismate synthase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Researchers employ this compound in studies of biotransformation processes to trace the metabolic pathways of salicylic acid in organisms and to examine its environmental degradation . This research is crucial for understanding the ecological impact of salicylic acid and related compounds, as well as their behavior in biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it decreases urine prostaglandin E2 levels in dogs when administered at a dose of 40 mg/kg
Metabolic Pathways
This compound is involved in various metabolic pathways. It is synthesized from chorismate, which is derived from the shikimate pathway . This compound can undergo several modifications to carry out its specific functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Salicylic Acid-d4 is synthesized through isotopic exchange reactions. Typically, salicylic acid or its derivatives are reacted with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. One common method involves the reaction of salicylic acid with deuterated sulfuric acid (D2SO4) or deuterated water (D2O) to achieve the desired deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete and consistent incorporation of deuterium atoms. The final product is purified through crystallization or other separation techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Salicylic Acid-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Esterification: Reaction with alcohols to form esters.
Neutralization: Reaction with bases to form salts.
Oxidation: Reaction with oxidizing agents to form corresponding oxidized products
Common Reagents and Conditions
Esterification: Typically involves the use of alcohols and acid catalysts such as sulfuric acid or phosphoric acid.
Neutralization: Involves bases like sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide
Major Products Formed
Esterification: Formation of esters such as methyl salicylate.
Neutralization: Formation of salts like sodium salicylate.
Oxidation: Formation of oxidized derivatives such as catechol
Scientific Research Applications
Salicylic Acid-d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for accurate quantification of salicylic acid in various samples.
Pharmaceutical Research: Employed in the study of drug metabolism and pharmacokinetics to trace the metabolic pathways of salicylic acid.
Plant Biology: Used to study the role of salicylic acid in plant growth, development, and defense mechanisms.
Environmental Research: Utilized in the analysis of environmental samples to monitor the presence and concentration of salicylic acid.
Comparison with Similar Compounds
Salicylic Acid-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some related compounds include:
Salicylic Acid: The non-deuterated form, widely used in pharmaceuticals and skincare products.
Aspirin (Acetylsalicylic Acid): A derivative of salicylic acid used as an analgesic and anti-inflammatory drug.
Methyl Salicylate: An ester of salicylic acid used as a flavoring agent and in topical pain relief products.
Salicylic Acid-d4’s uniqueness lies in its application as an internal standard for precise analytical measurements, which is not a common feature of its non-deuterated counterparts .
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSDEFSMJLZEOE-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676139 | |
| Record name | 2-Hydroxy(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78646-17-0 | |
| Record name | 2-Hydroxy(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


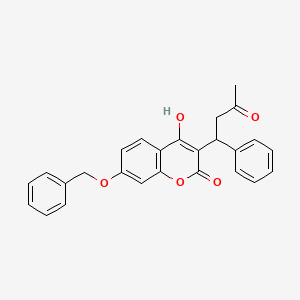
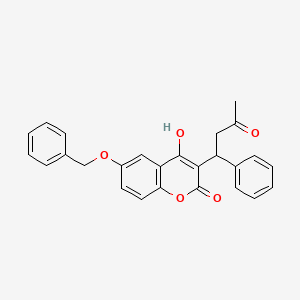
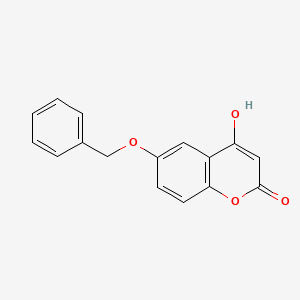
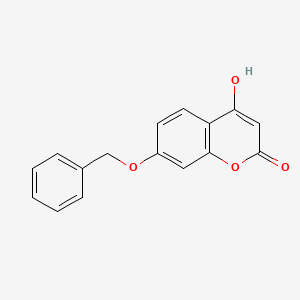
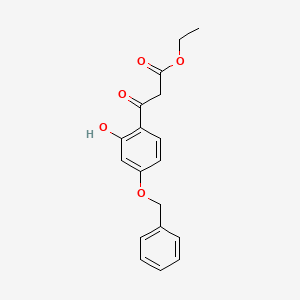

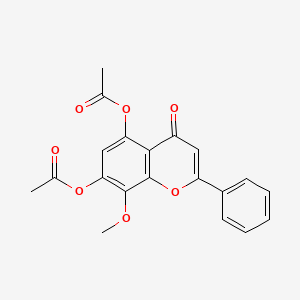
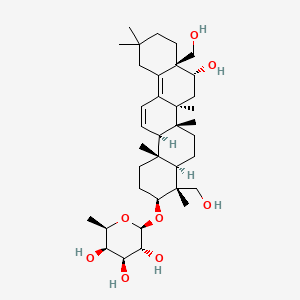
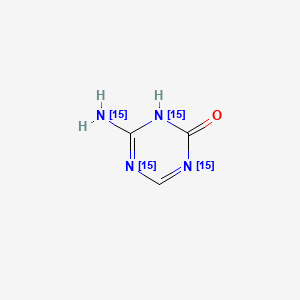
![(Z)-N-[[dimethyl(phenyl)silyl]methoxy]-2-phenylethanimine](/img/structure/B562669.png)
